molecular formula C4H8O2S B150427 Sulfolane CAS No. 126-33-0

Sulfolane

Cat. No. B150427
CAS RN: 126-33-0
M. Wt: 120.17 g/mol
InChI Key: HXJUTPCZVOIRIF-UHFFFAOYSA-N
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Description

Sulfolane, a colorless, polar, water-soluble cyclic sulfone, is known for its exceptional chemical and thermal stability. It is a 4-carbon ring structure with a sulfone group that imparts its distinctive properties. Sulfolane's applications are primarily derived from its characteristics as a polar solvent, making it suitable for aromatics extraction, gas treating, extractive distillation processes, and as a solvent for polymerizations and chemical reactions. It is also used in plasticizer, electronic, and textile-related specialty applications. Commercially, sulfolane is available in anhydrous form or with 3 wt % deionized water to depress the freezing point .

Synthesis Analysis

Sulfone motifs, including sulfolane, are synthesized traditionally via the oxidation of sulfides with strong oxidants. However, this method has low functional group compatibility. Recent advances have introduced multicomponent reductive cross-coupling involving an inorganic salt (sodium metabisulfite) for the straightforward construction of sulfones, including sulfolane. This method allows for the synthesis of diverse sulfones from corresponding alkyl and aryl halides and is compatible with naturally occurring aliphatic systems such as steroids, saccharides, and amino acids . Additionally, methacrylate polymers with sulfolane side chains have been prepared, demonstrating the versatility of sulfolane in polymer chemistry .

Molecular Structure Analysis

The structural stability of sulfolane has been investigated using DFT-B3LYP and ab initio MP2 calculations. Sulfolane predominantly exists in the twist conformation and has been predicted to have a high degree of symmetry in its ring-puckering potential. Vibrational wavenumbers and potential energy distributions among the symmetry coordinates of the normal modes have been calculated, providing complete vibrational assignments and contributing to the understanding of sulfolane's molecular structure .

Chemical Reactions Analysis

Sulfolane's chemical reactivity has been explored in the context of its use as a solvent. It is relatively chemically inert, which allows it to be used in various chemical reactions without participating in them. Its high dipole moment and solvation ability increase the nucleophilicity of less solvated anions, making it a valuable solvent for reactions involving polarizable intermediates .

Physical and Chemical Properties Analysis

Sulfolane's physical and chemical properties are influenced by its sulfone group, which imparts hydrophilic properties to surfaces. For instance, methacrylate polymers with sulfolane side chains exhibit hydrophilic properties and an unusually high glass transition temperature for a methacrylate polymer. The sulfonyl group's large dipole moment contributes to high dielectric constants in compounds containing it. Sulfolane also has a high relative permittivity and a high Hildebrand solubility parameter, indicating a strong solvency power .

Health Impact Assessment

Sulfolane has been detected in groundwater and creeks, raising concerns about its impact on health. Studies on zebrafish embryos have shown that sulfolane can cause significant impairment in survival, morphometric and growth parameters, behavior, and transcript abundance at certain concentrations. These findings provide insights into the potential adverse health impacts of sulfolane on aquatic vertebrate species and highlight the need for further research on its environmental levels and effects .

Scientific Research Applications

Environmental Impact and Biodegradation

  • Health Impact on Aquatic Organisms: Sulfolane, a widely used solvent, has been detected in groundwater and creeks globally. A study on zebrafish revealed sulfolane's adverse effects on embryonic development, including various morphometric, growth, behavioral, and transcript abundance impairments (Shah et al., 2019).
  • Biodegradation Potential in Aquifers: Research has shown that aquifer sediments from contaminated locations exhibit the ability to degrade sulfolane under aerobic conditions, but not anaerobically. This indicates a potential for natural attenuation of sulfolane in affected environments (Greene et al., 1998).

Chemical Properties and Applications

  • Properties and Uses: Sulfolane is a colorless, polar, water-soluble solvent known for its chemical and thermal stability. It's primarily used for aromatics extraction, gas treating, and in various other industrial applications (Clark, 2000).
  • Corrosion Monitoring: Sulfolane is generally not corrosive to steel under standard conditions. However, at higher temperatures and in the presence of oxygen, water, or chlorides, it can decompose into corrosive by-products. Studies have been conducted to assess corrosion risks in industrial settings (Bąk et al., 2019).

Treatment and Remediation Techniques

  • Physiochemical Treatment: Various methods, including advanced oxidation processes and activated carbon adsorption, have been developed to treat water contaminated with sulfolane. These methods are faster and less dependent on environmental factors than biological processes (Yu et al., 2021).
  • Biodegradation by Microbial Cultures: Studies have identified microbial cultures capable of biodegrading sulfolane, offering insights into potential bioremediation strategies. For instance, a bacterial isolate identified as a Variovorax sp. showed promise in sulfolane degradation (Greene et al., 2000).

Toxicity and Human Health Implications

  • Toxicity and Bioremediation Technologies: Sulfolane, due to accidental spillage and improper disposal, has raised concerns about its impact on human health and ecosystems. Various bioremediation technologies have been evaluated for their efficacy in treating sulfolane-contaminated sites (Khan et al., 2022).

Safety And Hazards

Sulfolane is classified as category 1B reproductive hazard according to the Globally Harmonized System . It is not regulated as a hazardous material or dangerous good for transportation by USDOT . Sulfolane’s oral and skin acute toxicity are low . It is not expected to cause skin or eye irritation .

Future Directions

There is ongoing research to isolate sulfolane degrading bacteria for future bioaugmentation . This could enhance the sulfolane degrading rate of the mixed culture and provide a solution for removing sulfolane from the environment . Additionally, a field pilot-scale ultraviolet (UV)/hydrogen peroxide (H2O2) system is being investigated for treating sulfolane contaminated groundwater .

properties

IUPAC Name

thiolane 1,1-dioxide
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InChI

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2
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InChI Key

HXJUTPCZVOIRIF-UHFFFAOYSA-N
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Canonical SMILES

C1CCS(=O)(=O)C1
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Molecular Formula

C4H8O2S
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DSSTOX Substance ID

DTXSID3027037
Record name Sulfolane
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Molecular Weight

120.17 g/mol
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Physical Description

Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79 °F) and sinks on first contact with water, then mixes with water. (USCG, 1999), Liquid; Other Solid, Liquid; mp = 27.4-27.8 deg C; [Merck Index] White solid; [HSDB] Colorless liquid; mp = 26 deg C; [CAMEO] Colorless solid; mp = 27 deg C; [SIDS UNEP] Colorless crystalline solid; mp = 25-28 deg C; [Alfa Aesar MSDS]
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Boiling Point

545 °F at 760 mmHg (USCG, 1999), 285 °C
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Flash Point

330 °F (USCG, 1999), 177 °C (350 °F) (OPEN CUP)
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Solubility

Partially miscible with octanes, olefins, naphthenes; miscible with water, Acetone, toluene at 30 °C, Freely soluble in alcohol, soluble in dilute mineral acids
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Density

1.26 at 86 °F (USCG, 1999) - Denser than water; will sink, 1.2606 at 30 °C/4 °C
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Vapor Pressure

0.0062 [mmHg], Vapor pressure: 5 mm @ 118 °C, 0.0062 mm Hg at 27.6 °C /Extrapolated/
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Product Name

Sulfolane

Color/Form

White or creamy white, crystalline powder

CAS RN

126-33-0, 28452-93-9
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Melting Point

79 °F (USCG, 1999), 27.4-27.8 °C
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Synthesis routes and methods

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 82.5 parts of 18-crown-6 in 1,300 parts of tetramethylenesulfone are stirred under nitrogen for 30 hours at 180° C. The solution is cooled to 110° C. and filtered, the solid residue is rinsed with 500 parts of methylene chloride and the filtrates are combined and distilled. 932 parts (80% of theory) of o-fluoronitrobenzene of boiling point 55°-57° C./1.2 mm Hg and 1,290 parts (99.2% of theory) of tetramethylenesulfone of boiling point 105°-110° C. are obtained. About 70% of the crown ether can be recovered from the distillation residue by repeated extraction by shaking with water.
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Yield
99.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfolane
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Sulfolane
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Citations

For This Compound
21,000
Citations
M Dinh, SG Hakimabadi, ALT Pham - Journal of environmental …, 2020 - Elsevier
… factors affecting sulfolane adsorption. In addition to assessing the treatment of sulfolane, this … the quantification of sulfolane in the context that guidelines for sulfolane will likely become …
Number of citations: 22 www.sciencedirect.com
U Tilstam - Organic Process Research & Development, 2012 - ACS Publications
Sulfolane is a highly stable and attractive alternative to other more common dipolar aprotic solvents such as DMSO, DMF, DMAC, and NMP. Sulfolane is more toxic than the other …
Number of citations: 180 pubs.acs.org
O Stewart, L Minnear - Alaska Department of Environmental …, 2010 - dec.alaska.gov
… background information on sulfolane and will aid in better understanding how sulfolane is used in … of reported sulfolane spills and remediation, and regulation of sulfolane. Sulfolane is a …
Number of citations: 48 dec.alaska.gov
M Della Monica, L Jannelli… - The Journal of Physical …, 1968 - ACS Publications
… in sulfolane was investigated in the molality range 0-1. Data supply evidence that sulfolane … Negative conclusions are drawn concerning the use of sulfolane as a reliable solvent in …
Number of citations: 60 pubs.acs.org
YJ Choi, KW Cho, BW Cho, YK Yeo - Industrial & engineering …, 2002 - ACS Publications
… Sulfolane has an outstanding selectivity to aromatics, a high solubility to water, and a high boiling point. The sulfolane … The plant considered in the present study is the sulfolane …
Number of citations: 68 pubs.acs.org
A Bak, V Kozik, P Dybal, S Kus, A Swietlicka… - Sustainability, 2018 - mdpi.com
… sulfolane synthesis, application of sulfolane as an extractive solvent due to its ‘unique’ physicochemical properties as well as on the potential of sulfolane to … of sulfolane biodegradation …
Number of citations: 33 www.mdpi.com
L Yu, MF Khan, G Achari - Journal of Environmental Chemical Engineering, 2021 - Elsevier
… treat sulfolane impacted water. Both abiotic technologies can degrade or remove sulfolane from … In this review paper, the advances on treating sulfolane impacted water using advanced …
Number of citations: 8 www.sciencedirect.com
Z Zhenhua, S Mianling, L Zhisheng… - Journal of West China …, 1987 - dec.alaska.gov
… The authors investigated different sulfolane concentrations in surface water and also … sulfolane affecting the organoleptic property (order) of water amounted to 10.6 mg/L. The sulfolane …
Number of citations: 29 dec.alaska.gov
E Clark - Kirk‐Othmer encyclopedia of chemical technology, 2000 - Wiley Online Library
Sulfolane is a colorless, polar, water‐soluble, 4‐carbon, cyclic sulfone having exceptional chemical and thermal stability . Applications for sulfolane derive mainly from its polar solvent …
Number of citations: 65 onlinelibrary.wiley.com
M Hosseini Jenab… - Journal of Chemical & …, 2005 - ACS Publications
… ) kmol/m 3 (tetramethylensulfone or sulfolane), and water for … CO 2 solubility and sulfolane behaves as a physical solvent. … purification, and TMS (sulfolane) was obtained from the Fluka …
Number of citations: 127 pubs.acs.org

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